Acidic Hydrolysis Resistance: TES-Protected Alkynol vs. TMS-Protected Alkynol
4-(Triethylsilyl)-3-butyn-1-ol demonstrates markedly superior resistance to acidic hydrolysis compared to its direct trimethylsilyl (TMS) analog (CAS 2117-12-6). Under acidic conditions, the relative resistance of silyl ethers follows an established hierarchy: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) [1]. This 64-fold stability advantage over TMS enables orthogonal protection strategies wherein TMS groups can be cleaved selectively under mild acidic conditions while the TES group remains intact on the alkyne terminus [2].
| Evidence Dimension | Relative resistance to acidic hydrolysis |
|---|---|
| Target Compound Data | Relative resistance factor: 64 (for TES group) |
| Comparator Or Baseline | TMS (trimethylsilyl) group: Relative resistance factor = 1 |
| Quantified Difference | 64-fold greater acid stability |
| Conditions | Acidic media (generalized for silyl ether class) |
Why This Matters
This stability differential enables sequential deprotection protocols in multi-step synthesis where a TMS-protected moiety requires removal while preserving the TES-protected alkyne for subsequent transformation.
- [1] Silyl ether. Wikipedia. View Source
- [2] Triethylsilylgruppe. Wikipedia (German). View Source
